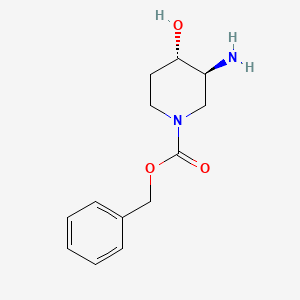![molecular formula C12H22N2O2 B3113024 tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1932510-29-6](/img/structure/B3113024.png)
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
描述
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is an organic compound characterized by a complex structure, comprising a pyrrolo[2,3-c]pyridine ring system and a tert-butyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic synthesis processes. Starting from simpler precursors, the synthesis might involve:
Cyclization reactions: : To form the pyrrolo[2,3-c]pyridine ring system.
Esterification reactions: : To attach the tert-butyl ester group.
The conditions often require:
Anhydrous environments to prevent unwanted hydrolysis.
Catalysts such as Lewis acids to facilitate specific reaction steps.
Temperature control to ensure the proper formation of desired intermediates.
Industrial Production Methods
On an industrial scale, the compound might be produced using continuous flow reactors to ensure consistency and yield. The process parameters would be optimized to maintain high purity and efficiency, reducing the risk of side reactions.
化学反应分析
Types of Reactions
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo several types of reactions:
Oxidation: : Potential conversion to more oxidized derivatives.
Reduction: : Formation of reduced analogs.
Substitution: : Nucleophilic or electrophilic substitution at various positions on the ring system.
Common Reagents and Conditions
The reactions may employ:
Oxidizing agents: : Such as m-Chloroperbenzoic acid for oxidation.
Reducing agents: : Like Lithium aluminum hydride for reduction.
Substitution reagents: : E.g., N-Bromosuccinimide for bromination.
Major Products
The products of these reactions depend on the specific conditions and reagents used but can include:
Various ester derivatives.
Halogenated pyrrolo[2,3-c]pyridines.
Differentially substituted pyrrolo[2,3-c]pyridine systems.
科学研究应用
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate finds applications in several research domains:
Chemistry: : As a starting material or intermediate in the synthesis of complex organic molecules.
Biology: : Potential use as a biochemical tool for studying enzyme interactions or as a building block for biologically active compounds.
Medicine: : Investigation as a lead compound in the development of new pharmaceuticals, particularly targeting neurological pathways.
Industry: : Use in the synthesis of specialized polymers or advanced materials with unique properties.
作用机制
The compound's mechanism of action involves:
Molecular targets: : Such as specific enzymes or receptors in biological systems.
Pathways: : Interactions with neurotransmitter pathways, influencing biological activity at the molecular level.
相似化合物的比较
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be compared with other pyrrolo[2,3-c]pyridine derivatives, highlighting its unique ester functionality and stereochemistry.
Similar Compounds
Pyrrolo[2,3-c]pyridine derivatives without ester groups.
Compounds with different alkyl ester substituents.
Structural analogs used in medicinal chemistry research.
属性
IUPAC Name |
tert-butyl (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSBANHALBORK-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



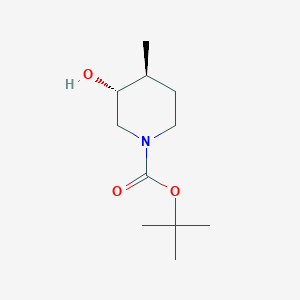
![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B3112994.png)
![(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3112997.png)
![tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B3113002.png)
![(3S,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B3113005.png)
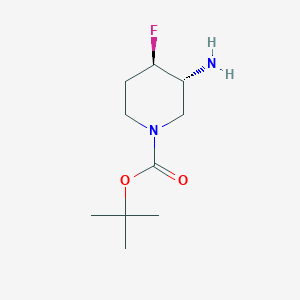
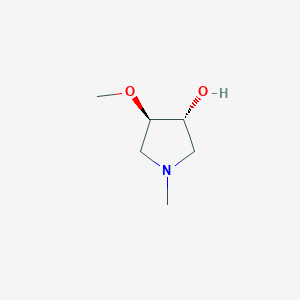
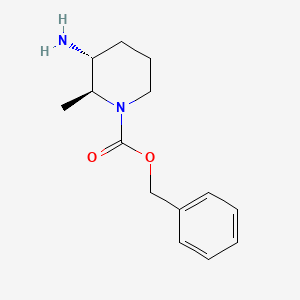
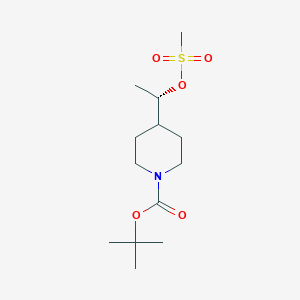

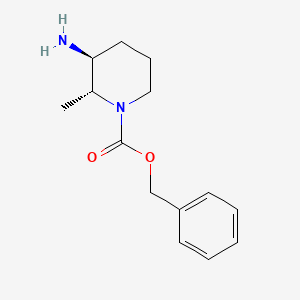
![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B3113042.png)
